molecular formula C14H11N3S B12630708 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole

Cat. No.: B12630708
M. Wt: 253.32 g/mol
InChI Key: DHMAOSXZXPNMFR-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole: is a heterocyclic compound that contains both pyridine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine Rings: The synthesized thiazole ring is then coupled with 3-methyl-2-pyridine and 3-pyridine through a series of reactions, such as Suzuki coupling or Stille coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its electronic and photophysical properties, making it a candidate for organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridyl)-4-(3-pyridyl)thiazole
  • 2-(3-Methyl-2-pyridyl)-4-(2-pyridyl)thiazole
  • 2-(2-Pyridyl)-4-(2-pyridyl)thiazole

Uniqueness

2-(3-Methyl-2-pyridyl)-4-(3-pyridyl)thiazole is unique due to the presence of both 3-methyl-2-pyridine and 3-pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H11N3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazole

InChI

InChI=1S/C14H11N3S/c1-10-4-2-7-16-13(10)14-17-12(9-18-14)11-5-3-6-15-8-11/h2-9H,1H3

InChI Key

DHMAOSXZXPNMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=CS2)C3=CN=CC=C3

Origin of Product

United States

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